molecular formula C19H18FN3O B12416864 Viral 2C protein inhibitor 1

Viral 2C protein inhibitor 1

Cat. No.: B12416864
M. Wt: 323.4 g/mol
InChI Key: XALWLJHOPNVGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.

    Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .

Scientific Research Applications

Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .

Comparison with Similar Compounds

Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:

    Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.

    HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.

    MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.

    TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.

This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .

Properties

Molecular Formula

C19H18FN3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24)

InChI Key

XALWLJHOPNVGNZ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.